molecular formula C22H25F3N2O B246835 N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide

N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide

Cat. No. B246835
M. Wt: 390.4 g/mol
InChI Key: NXOPRQUIKXFMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide, also known as CTAP, is a selective antagonist of the mu-opioid receptor. It has been extensively studied in scientific research for its potential use in pain management and addiction treatment.

Scientific Research Applications

Glycine Transporter Inhibition

N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide is structurally related to compounds studied for their ability to inhibit glycine transporters. For instance, a similar compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor (Yamamoto et al., 2016).

Soluble Epoxide Hydrolase Inhibition

1-(1,3,5-Triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a structure similar to N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide, have been explored for their therapeutic potential. These compounds were identified as potent inhibitors with beneficial pharmacokinetic properties (Thalji et al., 2013).

NF-kappaB and AP-1 Gene Expression Inhibition

Structurally related compounds have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound with similarities to N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide, has shown inhibitory activity (Palanki et al., 2000).

Anticonvulsant Activity

Compounds based on 2-piperidinecarboxylic acid, structurally similar to N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide, have been synthesized and evaluated for their anticonvulsant activity. Such studies have indicated the potential for these compounds in the treatment of epilepsy (Ho et al., 2001).

Antifungal Activity

N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, structurally related to N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide, have been synthesized and shown moderate antifungal activities against various phytopathogenic fungi (Wu et al., 2012).

properties

Molecular Formula

C22H25F3N2O

Molecular Weight

390.4 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide

InChI

InChI=1S/C22H25F3N2O/c1-26(14-17-8-3-2-4-9-17)21(28)19-11-7-13-27(16-19)15-18-10-5-6-12-20(18)22(23,24)25/h2-6,8-10,12,19H,7,11,13-16H2,1H3

InChI Key

NXOPRQUIKXFMJJ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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